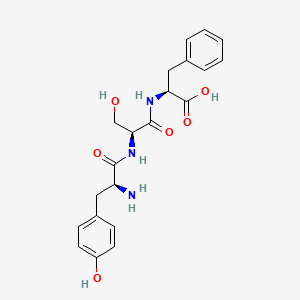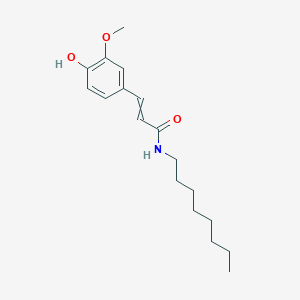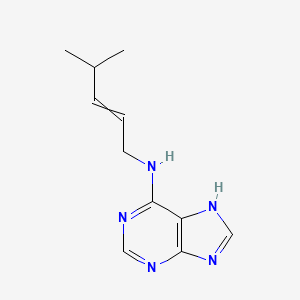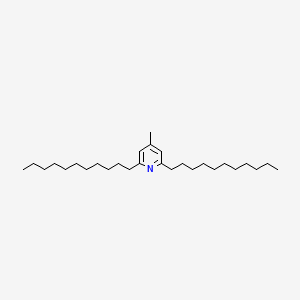
4-Methyl-2,6-diundecylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-diundecylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is distinguished by the presence of a methyl group at the fourth position and two undecyl groups at the second and sixth positions on the pyridine ring. The molecular formula of this compound is C28H51N .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-diundecylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-methylpyridine with undecyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,6-diundecylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various alkyl or aryl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-diundecylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating certain diseases, particularly those involving microbial infections.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-2,6-diundecylpyridine involves its interaction with biological membranes. The undecyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but with tert-butyl groups instead of undecyl groups.
4-Methyl-2,6-diphenylpyridine: Contains phenyl groups instead of undecyl groups.
Uniqueness: 4-Methyl-2,6-diundecylpyridine is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and membrane-disrupting capabilities. These properties differentiate it from other pyridine derivatives and make it particularly useful in applications requiring membrane interaction .
Eigenschaften
CAS-Nummer |
192572-52-4 |
|---|---|
Molekularformel |
C28H51N |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
4-methyl-2,6-di(undecyl)pyridine |
InChI |
InChI=1S/C28H51N/c1-4-6-8-10-12-14-16-18-20-22-27-24-26(3)25-28(29-27)23-21-19-17-15-13-11-9-7-5-2/h24-25H,4-23H2,1-3H3 |
InChI-Schlüssel |
RQDKMGPYFABNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC(=CC(=N1)CCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
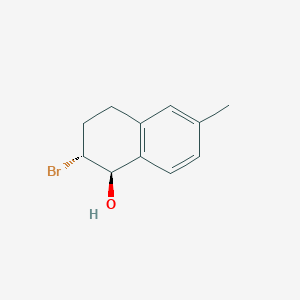
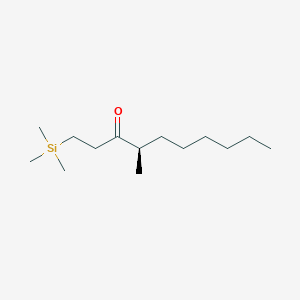
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
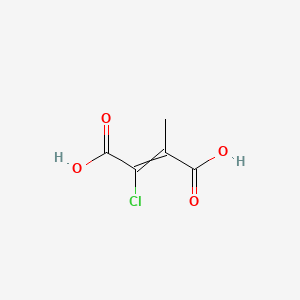
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
